2-Amino-6-methyl-3-nitrobenzonitrile
Description
2-Amino-6-methyl-3-nitrobenzonitrile is a substituted benzonitrile derivative featuring an amino group (-NH₂) at position 2, a methyl group (-CH₃) at position 6, and a nitro group (-NO₂) at position 3 on the benzene ring, with a nitrile (-CN) at position 1. This compound’s structure combines electron-donating (methyl, amino) and electron-withdrawing (nitro, nitrile) groups, creating unique reactivity and physicochemical properties.
Properties
IUPAC Name |
2-amino-6-methyl-3-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-7(11(12)13)8(10)6(5)4-9/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVNUIFOIXCEAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
The chlorophenyl group in the ethylamino-substituted analog introduces steric hindrance and lipophilicity, contrasting with the planar nitro-substituted structure of the target compound.
Reactivity: The nitro group in the target compound may facilitate electrophilic substitution reactions at meta/para positions, whereas the pyridine ring in 2-Amino-6-methylnicotinonitrile could participate in coordination chemistry or hydrogen bonding. The ethylamino group in the chlorophenyl analog may enhance nucleophilicity, enabling coupling reactions.
Applications: Nitro-substituted benzonitriles are often intermediates in explosives or dye synthesis, while amino-methyl derivatives (e.g., 2-Amino-6-methylnicotinonitrile ) are explored in medicinal chemistry due to their heterocyclic backbone.
Research Findings and Limitations
- Knowledge Gaps: Direct comparative studies on stability, solubility, or biological activity are absent in the provided evidence, requiring extrapolation from analogs.
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